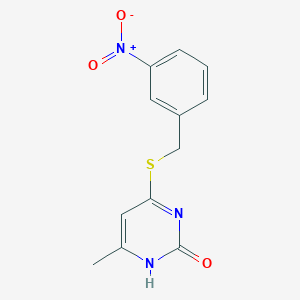

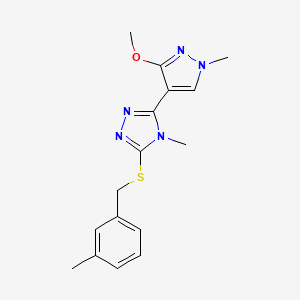

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-methyl-4-((3-nitrobenzyl)thio)pyrimidin-2(1H)-one, also known as NBMPR, is a potent inhibitor of nucleoside transporters. It was first synthesized in 1974 by Dr. Lloyd Kelland and his team at the Chester Beatty Research Institute in London. Since then, NBMPR has been widely used in scientific research to study nucleoside transporters and their role in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding Patterns

The study by Orozco, Insuasty, Cobo, and Glidewell (2009) investigates the molecular structure and hydrogen bonding patterns of related pyrimidinone compounds, highlighting the significant polarization of the electronic structures of these molecules. The research demonstrates how these compounds form intricate hydrogen-bonded arrangements, contributing to our understanding of their potential intermolecular interactions in various applications (Orozco et al., 2009).

Synthesis of Biologically Potent Agents

Srinivas, Nagaraj, and Reddy (2008) synthesized a series of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones with potential biological activities. Their work illustrates the versatility of pyrimidinone derivatives in creating compounds with evaluated antibacterial and antifungal activities, showcasing the chemical adaptability and potential therapeutic use of these compounds (Srinivas et al., 2008).

Antimicrobial and Anticancer Evaluation

Verma and Verma (2022) explored the synthesis of pyrimidine derivatives clubbed with thiazolidinone, evaluating their antimicrobial and anticancer activities. This study highlights the potential of pyrimidinone derivatives in medical research, particularly in developing new anticancer agents (Verma & Verma, 2022).

Inhibitors of Thymidylate Synthase and Antitumor Agents

Research by Gangjee et al. (2004) focused on synthesizing analogs of 6-methyl-pyrimidin-4-one derivatives as inhibitors of thymidylate synthase and as antitumor agents. Their work provides insights into the design of novel compounds that could bypass resistance and toxicity issues associated with clinically used folate-based inhibitors (Gangjee et al., 2004).

Antibacterial Properties of Bis-Uracil Derivatives

A study on the antibacterial properties of acyclic and macrocyclic uracil derivatives with quaternized nitrogen atoms in spacers by Semenov et al. (2006) revealed significant antibacterial and antifungal activity. This research indicates the potential of pyrimidinone derivatives in creating effective antimicrobial agents (Semenov et al., 2006).

Eigenschaften

IUPAC Name |

6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S/c1-8-5-11(14-12(16)13-8)19-7-9-3-2-4-10(6-9)15(17)18/h2-6H,7H2,1H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFVTRCMZMNPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332000 |

Source

|

| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676536 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898421-54-0 |

Source

|

| Record name | 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2876805.png)

![7-Fluoro-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2876806.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2876814.png)